REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][C:6]([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])([N+:13]([O-])=O)[CH2:7][CH2:8][C:9](OC)=[O:10]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][C:6]1([CH2:16][CH2:17][C:18]([OH:20])=[O:19])[CH2:7][CH2:8][C:9](=[O:10])[NH:13]1
|
Name
|
|
Quantity
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160 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(CCC(=O)OC)([N+](=O)[O-])CCC(=O)OC)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1(NC(CC1)=O)CCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |